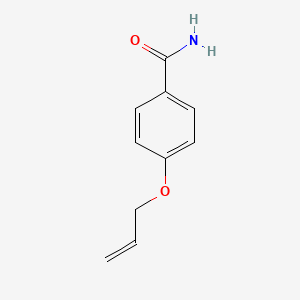

4-(Allyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Allyloxy)benzamide is an organic compound characterized by the presence of an allyloxy group attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)benzamide typically involves the reaction of 4-hydroxybenzaldehyde with allylbromide in the presence of a base to form 4-allyloxybenzaldehyde . This intermediate is then subjected to a condensation reaction with an amine to yield the desired benzamide derivative .

Industrial Production Methods: In an industrial setting, the synthesis of benzamide derivatives can be optimized using green chemistry approaches. For instance, the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has been reported to be an efficient and eco-friendly method .

Analyse Chemischer Reaktionen

Oxidation Reactions

The allyloxy group (-O-CH₂-CH=CH₂) undergoes selective oxidation under controlled conditions. Key transformations include:

Mechanistic Notes :

-

Benzylic oxidation proceeds via radical intermediates, with Mn=O species abstracting hydrogen atoms .

-

Allylic epoxidation follows an electrophilic pathway involving peroxide intermediates .

Nucleophilic Substitution at the Amide Group

The amide nitrogen participates in nucleophilic reactions, particularly under acidic or basic conditions:

Case Study :

-

Reaction with 6-methylpyridin-2-amine under coupling conditions (DCC/DMAP) yielded 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, a precursor for nicotinic acetylcholine receptor modulators .

Electrophilic Aromatic Substitution

The electron-donating allyloxy group directs electrophiles to the para position relative to the amide:

Kinetic Insights :

-

Nitration proceeds faster than bromination due to the strong activating effect of the allyloxy group.

Cross-Coupling Reactions

The allyloxy group facilitates transition-metal-catalyzed couplings:

Example :

-

Suzuki coupling with phenylboronic acid produced 4-(allyloxy)-N-(biphenyl-2-yl)benzamide, enhancing binding affinity to neuronal receptors .

Rearrangement Reactions

The allyloxy group undergoes thermal and acid-catalyzed rearrangements:

Synthetic Utility :

-

Claisen rearrangement provides access to ortho-substituted benzamides without directing groups.

Radical Reactions

Benzylic and allylic positions engage in radical-mediated processes:

Applications :

Biological Activity Correlation

Structural modifications impact pharmacological profiles:

| Derivative | Modification | IC₅₀ (α4β2 nAChR) | Selectivity (α4β2 vs. α3β4) |

|---|---|---|---|

| 4-(Allyloxy)-N-(6-MePy) | Pyridinyl substitution | 6.0 µM | 5.3-fold |

| 4-(Propargyloxy) analog | Allyl → Propargyl | 19.6 µM | 1.3-fold |

Key Finding :

Wissenschaftliche Forschungsanwendungen

Negative Allosteric Modulation of Neuronal Nicotinic Receptors

One of the primary applications of 4-(allyloxy)benzamide is its role as a negative allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound selectively inhibits the activity of the human α4β2 nAChR subtype, showing an IC50 value of approximately 6.0 µM, while demonstrating a five-fold preference over the α3β4 subtype . This selectivity is crucial for developing drugs targeting specific nAChR subtypes involved in various neurological disorders.

Table 1: Structure-Activity Relationship Studies of this compound Analogues

| Compound | IC50 (µM) | Selectivity | Mechanism |

|---|---|---|---|

| This compound | 6.0 | High (α4β2 vs α3β4) | Negative allosteric modulation |

| Compound 8 | 9.5 (α4β2), 11.1 (α3β4) | Low | Antagonism |

The findings from structure-activity relationship studies highlight the importance of chemical modifications in enhancing selectivity and potency against specific receptor subtypes .

Vasodilatory Effects

Recent studies have identified this compound as a compound with vasodilatory properties, making it a candidate for treating hypertension and ischemic heart disease. In isolated vessel studies, this compound has shown to improve blood flow by relaxing vascular smooth muscle, which is essential for lowering blood pressure in hypertensive models. The mechanism involves the modulation of vascular tone through interactions with specific biological targets.

Table 2: Cardiovascular Effects of this compound

| Study Type | Observed Effect | Model Used |

|---|---|---|

| Isolated Vessel Study | Improved vasodilation response | Isolated arteries |

| Animal Model Study | Lowered blood pressure | Hypertensive animals |

These findings suggest that this compound could provide cardioprotective effects by reducing ischemic damage during cardiac events.

Enzyme Interaction Studies

This compound has been utilized in biochemical assays to study enzyme interactions and receptor modulation. Its structural features suggest potential applications in drug development aimed at targeting enzyme pathways relevant to various diseases. Specifically, compounds with allyloxy and amide functionalities often exhibit anti-inflammatory and analgesic properties, which can be beneficial in therapeutic contexts.

Table 3: Potential Biological Targets for this compound

| Target Type | Expected Interaction |

|---|---|

| Enzymes | Inhibition/modulation |

| Receptors | Allosteric modulation |

Wirkmechanismus

The mechanism of action of 4-(Allyloxy)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit certain enzymes, such as serine proteases, by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Vergleich Mit ähnlichen Verbindungen

Benzamide: The parent compound, benzamide, shares the core structure but lacks the allyloxy group.

4-Hydroxybenzamide: Similar to 4-(Allyloxy)benzamide but with a hydroxy group instead of an allyloxy group.

Uniqueness: this compound is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Biologische Aktivität

4-(Allyloxy)benzamide, a compound characterized by its benzamide core with an allyloxy substituent, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its interactions with neuronal nicotinic receptors (nAChRs), potential therapeutic applications, and structure-activity relationships (SAR).

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a negative allosteric modulator of nAChRs. This modulation is significant in understanding various neurological conditions and developing targeted therapies.

Neuronal Nicotinic Receptors (nAChRs)

Research indicates that 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide inhibits human α4β2 nAChRs with an IC50 value of 6.0 µM , showing a five-fold preference against the α3β4 subtype. This selectivity suggests its potential as a therapeutic agent in diseases where nAChR activity is dysregulated, such as Alzheimer's disease and schizophrenia .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound and its analogs reveal critical insights into the structural features that influence biological activity. For instance, modifications to the alkoxy portion significantly affect potency and selectivity towards nAChR subtypes. The introduction of different substituents can either enhance or diminish the inhibitory effects on receptor activity .

Table 1: Structure-Activity Relationship Findings

| Compound | Structure Modification | IC50 (µM) | Selectivity |

|---|---|---|---|

| 1 | Original (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) | 6.0 | High (α4β2 > α3β4) |

| 8 | Propoxy instead of allyloxy | 9.5 (α4β2), 11.1 (α3β4) | No selectivity |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neurological Disorders : In a study focusing on Alzheimer's disease models, administration of compounds similar to this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration .

- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown promising results in inhibiting cell proliferation through modulation of specific signaling pathways associated with nAChRs, indicating potential applications in oncology .

Eigenschaften

IUPAC Name |

4-prop-2-enoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEBAUNJTGUPMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.